[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester
Beschreibung
This compound is a carbamate derivative featuring a cyclohexyl backbone substituted with an (S)-2-amino-3-methyl-butyrylamino group and a cyclopropyl-carbamic acid tert-butyl ester moiety . Its molecular architecture combines a chiral amino acid residue with a sterically hindered tert-butyl carbamate group, which enhances metabolic stability and modulates solubility. The (S)-configuration at the amino acid side chain is critical for stereospecific interactions in biological systems.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O3/c1-12(2)16(20)17(23)21-13-6-8-14(9-7-13)22(15-10-11-15)18(24)25-19(3,4)5/h12-16H,6-11,20H2,1-5H3,(H,21,23)/t13?,14?,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGBXYMNZIVXGP-XUJLQICISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H33N3O3
- Molar Mass : 327.46 g/mol
- CAS Number : 1354011-78-1
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets, including enzymes and receptors. The following sections detail specific activities and findings from recent studies.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic rates and potential therapeutic effects in diseases where these enzymes are dysregulated.
- Receptor Modulation : It acts as a modulator for certain receptors, which can influence cellular signaling pathways. Such interactions may affect processes like inflammation, pain perception, and cell proliferation.
Antifungal Activity
One study evaluated the antifungal properties of the compound against various fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The disk diffusion method revealed that while the original drug exhibited moderate effectiveness, derivatives with modified groups showed varying degrees of potency.
Lipophilicity and Metabolic Stability
Research indicated that modifications to the tert-butyl group significantly impacted the lipophilicity and metabolic stability of the compound. For instance, replacing the tert-butyl group with a CF3-cyclobutane resulted in an increase in lipophilicity by approximately 0.5 log units, which correlates with enhanced biological activity in some cases .
Data Table: Biological Activity Summary
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Analogues in Carbamate and Amino Acid Derivatives
(a) [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
- Structure : Shares the tert-butyl carbamate and cyclopropyl groups but replaces the cyclohexyl backbone with a pyrrolidine ring.
- Key Difference : The pyrrolidine core introduces a five-membered ring, altering conformational flexibility compared to the six-membered cyclohexyl group in the target compound. This structural variation may influence binding affinity in enzyme inhibition studies .
(b) L-Valine 4-(tert-butyl)cyclohexyl ester
- Structure: Utilizes a tert-butyl-substituted cyclohexyl ester but incorporates L-valine instead of the (S)-2-amino-3-methyl-butyrylamino group.
- Functional Impact : The valine residue’s branched aliphatic side chain may confer different steric and electronic properties compared to the 3-methyl-butyryl group .
(c) [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester
- Structure : Replaces the tert-butyl ester with a benzyl ester.
- Properties : The benzyl group increases lipophilicity (predicted logP: ~3.5 vs. tert-butyl’s ~2.8) and may reduce metabolic stability due to esterase susceptibility. Molecular weight is 387.52 g/mol, comparable to the tert-butyl variant .
Functional and Application Comparisons
Vorbereitungsmethoden
Alternative Protecting Group Considerations
While Boc is dominant, patents describe scenarios where transient protection (e.g., Fmoc) is necessary for orthogonal deprotection. However, Boc remains preferred for its stability under basic and nucleophilic conditions.
Cyclohexylamine Functionalization
The cyclohexylamine core requires regioselective modification to introduce the (S)-2-amino-3-methyl-butyrylamino moiety.
Reductive Amination Approaches
A two-step reductive amination is often utilized:
-
Condensation : Reacting 4-aminocyclohexanone with (S)-2-amino-3-methyl-butyric acid methyl ester in methanol under acidic catalysis (e.g., acetic acid) forms the imine intermediate.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) or hydrogenation over Pd/C reduces the imine to the secondary amine. Yields range from 70–80%, with enantiomeric excess (ee) >98% when chiral auxiliaries are employed.
Mitsunobu Reaction for Stereochemical Control
For stereoretentive coupling, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) links the cyclohexanol derivative to (S)-2-amino-3-methyl-butyramide. This method ensures retention of configuration at the chiral center, critical for biological activity.
Cyclopropane Ring Formation
The cyclopropane moiety is introduced via two primary routes:
Simmons–Smith Cyclopropanation
Reaction of allyl-substituted intermediates with diiodomethane and a zinc-copper couple generates the cyclopropane ring. For instance, treating 4-allylcyclohexylamine with CH₂I₂/Zn(Cu) in diethyl ether at 40°C for 12 hours achieves 65% yield.
Transition Metal-Catalyzed Cyclopropanation
Rhodium-catalyzed reactions with diazocompounds (e.g., ethyl diazoacetate) offer higher stereocontrol. A patent detailing tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate synthesis highlights Rh₂(OAc)₄ catalysis in DCM, yielding cyclopropanes with >90% ee.
Coupling and Deprotection
Final assembly involves coupling the Boc-protected cyclopropylamine with the functionalized cyclohexylamine.
Amide Bond Formation
EDCI/HOBt-mediated coupling in DCM or DMF is standard. For example, reacting Boc-cyclopropylamine with 4-((S)-2-amino-3-methyl-butyrylamino)-cyclohexanecarboxylic acid using EDCI (1.2 eq) and HOBt (1.1 eq) at 0°C for 24 hours yields 78% of the coupled product.
Boc Deprotection
Trifluoroacetic acid (TFA) in DCM (1:1 v/v) removes the Boc group quantitatively within 1 hour at 25°C. Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate isolates the free amine.
Optimization and Scalability Challenges
Solvent and Temperature Effects
Purification Techniques
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates diastereomers.
-
Crystallization : Tert-butyl ether derivatives crystallize from heptane/ethyl acetate mixtures, improving purity to >99%.
Data Tables
Table 1. Comparative Yields of Key Synthetic Steps
Table 2. Solvent Impact on Coupling Efficiency
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 0 | 24 | 78 |
| DMF | 0 | 24 | 82 |
| THF | -20 | 48 | 68 |
Q & A
Q. What are the recommended methods for synthesizing this compound while preserving stereochemical integrity?
Methodological Answer:
- Use asymmetric Mannich reactions to establish chiral centers, as demonstrated in the synthesis of tert-butyl carbamates with stereospecificity .
- Employ Boc (tert-butoxycarbonyl) protection for amine groups to prevent racemization during synthesis, followed by deprotection under mild acidic conditions .
- Verify stereochemical purity via polarimetry (e.g., [α]₂₀ᴅ measurements) and NMR analysis to confirm diastereomeric ratios .
Q. How can researchers confirm structural identity and purity post-synthesis?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) for molecular weight validation and isotopic pattern matching .
- ¹H/¹³C NMR spectroscopy to analyze chemical environments, such as cyclohexyl and cyclopropyl proton shifts .
- HPLC with chiral columns to resolve enantiomeric impurities, ensuring >98% stereochemical purity .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
Methodological Answer:
- Tandem mass spectrometry (MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects .
- Validate methods using dried blood spots (DBS) or plasma samples, assessing inter-/intra-run precision (CV <10%) and recovery rates .
Q. How to experimentally determine LogP, and what implications does it have for drug delivery?
Methodological Answer:
- Use shake-flask partitioning or reverse-phase HPLC with reference standards to measure LogP .
- A high LogP (>3) suggests lipophilicity, necessitating formulation strategies (e.g., nanoemulsions) to improve aqueous solubility and bioavailability .
Advanced Research Questions
Q. What computational strategies predict this compound’s binding affinity to biological targets?
Methodological Answer:
- Perform molecular docking (e.g., AutoDock Vina) to model interactions with active sites, focusing on hydrogen bonding with cyclohexyl/cyclopropyl moieties .
- Validate predictions via molecular dynamics simulations (100 ns trajectories) to assess binding stability and free energy calculations (MM-PBSA/GBSA) .
Q. How to address discrepancies in enzymatic activity data when using this compound as a substrate?
Methodological Answer:
- Control for hematocrit effects in DBS assays, as variations can alter enzyme activity measurements by up to 20% .
- Conduct stability studies under assay conditions (e.g., pH, temperature) to rule out compound degradation as a source of variability .
Q. What strategies mitigate racemization during synthesis of stereospecific intermediates?
Methodological Answer:
Q. How to design stability studies for this compound under varying pH and temperature?
Methodological Answer:
- Use accelerated stability testing (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS to identify hydrolytic pathways (e.g., tert-butyl ester cleavage) .
- Establish a pH-rate profile (pH 2–9) to predict shelf-life in biological buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
